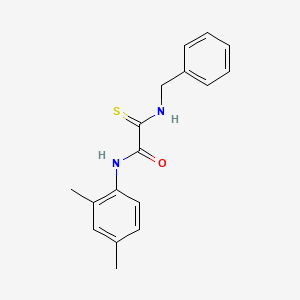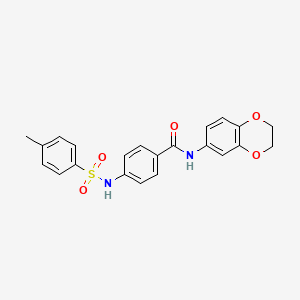![molecular formula C18H27NO6 B4206063 1-[3-(4-Methyl-2-prop-2-enylphenoxy)propylamino]propan-2-ol;oxalic acid](/img/structure/B4206063.png)
1-[3-(4-Methyl-2-prop-2-enylphenoxy)propylamino]propan-2-ol;oxalic acid
Vue d'ensemble
Description
1-[3-(4-Methyl-2-prop-2-enylphenoxy)propylamino]propan-2-ol;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an allyl group, a methylphenoxy group, and a propylamino group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Methyl-2-prop-2-enylphenoxy)propylamino]propan-2-ol;oxalic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-allyl-4-methylphenol with 3-chloropropylamine to form the intermediate 3-(2-allyl-4-methylphenoxy)propylamine. This intermediate is then reacted with 2-propanol in the presence of a suitable catalyst to yield the final product. The reaction conditions often include controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(4-Methyl-2-prop-2-enylphenoxy)propylamino]propan-2-ol;oxalic acid undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the amino group may produce primary amines.
Applications De Recherche Scientifique
1-[3-(4-Methyl-2-prop-2-enylphenoxy)propylamino]propan-2-ol;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[3-(4-Methyl-2-prop-2-enylphenoxy)propylamino]propan-2-ol;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{[3-(2-methylphenoxy)propyl]amino}-2-propanol: Lacks the allyl group, resulting in different chemical properties and reactivity.
1-{[3-(2-allylphenoxy)propyl]amino}-2-propanol: Similar structure but without the methyl group, affecting its biological activity.
Uniqueness
1-[3-(4-Methyl-2-prop-2-enylphenoxy)propylamino]propan-2-ol;oxalic acid is unique due to the presence of both allyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.
Propriétés
IUPAC Name |
1-[3-(4-methyl-2-prop-2-enylphenoxy)propylamino]propan-2-ol;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-4-6-15-11-13(2)7-8-16(15)19-10-5-9-17-12-14(3)18;3-1(4)2(5)6/h4,7-8,11,14,17-18H,1,5-6,9-10,12H2,2-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTYQNMKEJPZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCNCC(C)O)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4205987.png)
![ethyl 4-{N-[(4-chlorophenyl)acetyl]glycyl}-1-piperazinecarboxylate](/img/structure/B4205994.png)
![5-(2-nitrophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B4205999.png)
![5-Chloro-7-[(2,5-dimethylphenyl)-(pyridin-3-ylamino)methyl]quinolin-8-ol](/img/structure/B4206004.png)

![4-(morpholin-4-yl)-3-nitro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4206023.png)
![5-bromo-N-[2-(4-morpholinyl)-2-oxoethyl]-2-furamide](/img/structure/B4206028.png)
![methyl 4-methyl-5-(1-pyrrolidinylcarbonyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4206035.png)
![4-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4206050.png)
![1-(4-nitrophenyl)-4-[(2,4,6-trichloro-3,5-dimethylphenoxy)acetyl]piperazine](/img/structure/B4206057.png)
![N-(3-chloro-4-methylphenyl)-3-[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4206065.png)

![4-(2-fluorobenzyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine bis(trifluoroacetate)](/img/structure/B4206081.png)
![3-hydroxy-1-(2-methyl-2-propen-1-yl)-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4206089.png)
